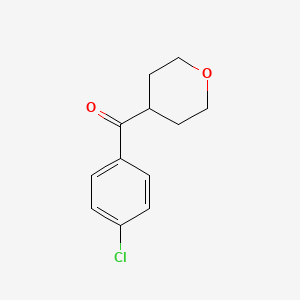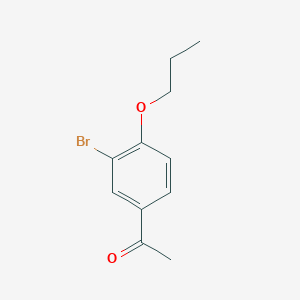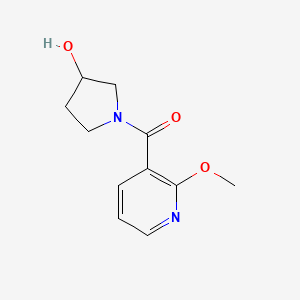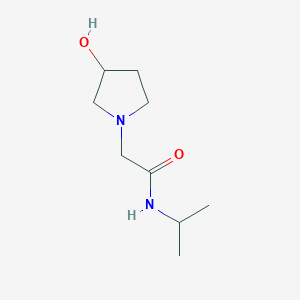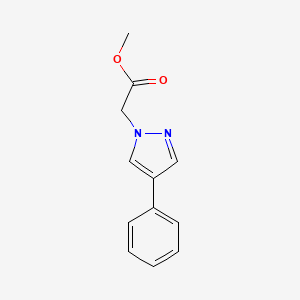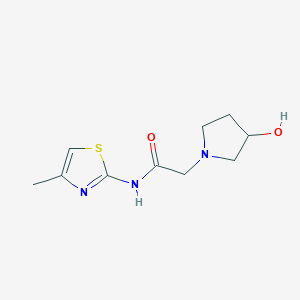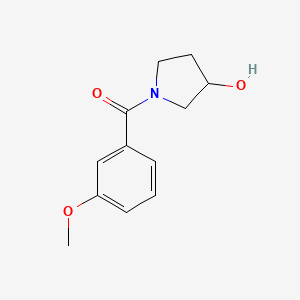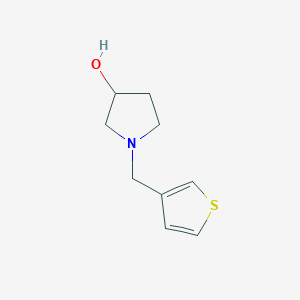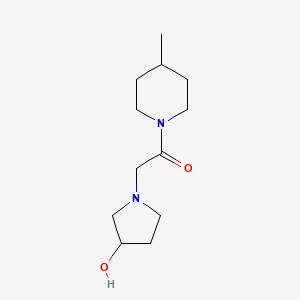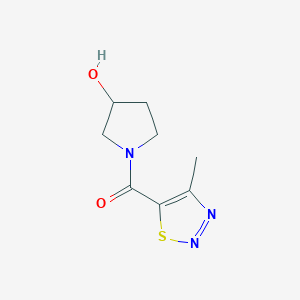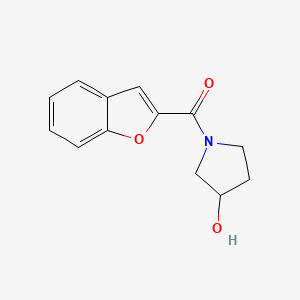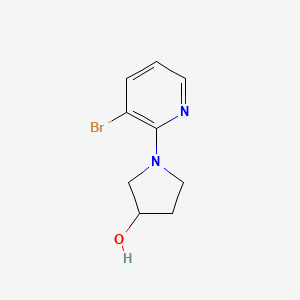
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol is an organic compound with the molecular formula C9H11BrN2O It features a bromopyridine moiety attached to a pyrrolidin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the bromination of 2-pyridylpyrrolidin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF (Dimethylformamide).
Oxidation: PCC in dichloromethane or KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether or THF (Tetrahydrofuran).
Major Products:
Substitution: Formation of 1-(3-aminopyridin-2-yl)pyrrolidin-3-ol or 1-(3-thiocyanatopyridin-2-yl)pyrrolidin-3-ol.
Oxidation: Formation of 1-(3-bromopyridin-2-yl)pyrrolidin-3-one.
Reduction: Formation of 1-(2-pyridyl)pyrrolidin-3-ol.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to biological macromolecules, while the pyrrolidin-3-ol structure can enhance solubility and bioavailability.
Comparison with Similar Compounds
- 1-(3-Chloropyridin-2-yl)pyrrolidin-3-ol
- 1-(3-Fluoropyridin-2-yl)pyrrolidin-3-ol
- 1-(3-Iodopyridin-2-yl)pyrrolidin-3-ol
Comparison: 1-(3-Bromopyridin-2-yl)pyrrolidin-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1289009-46-6 |
|---|---|
Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6H2 |
InChI Key |
ZKGVRYQDZBXSEB-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)C2=C(C=CC=N2)Br |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


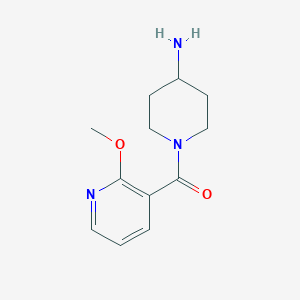
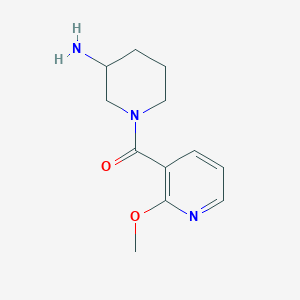
![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)
